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Compound of Interest

Compound Name: Nicotinic acid, hydrazide

Cat. No.: B126097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various nicotinic

acid hydrazide analogs, with a focus on their structure-activity relationships (SAR). The

information presented is collated from multiple research studies and is intended to aid in the

rational design of more potent and specific therapeutic agents.

Antimicrobial Activity
Nicotinic acid hydrazide and its derivatives have been extensively studied for their potential as

antimicrobial agents. The core structure allows for a variety of substitutions, leading to a broad

spectrum of activity against different bacterial and fungal strains.

Structure-Activity Relationship Summary
The antimicrobial potency of nicotinic acid hydrazide analogs is significantly influenced by the

nature and position of substituents on the aromatic ring introduced via the hydrazone linkage.

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro

(NO2) and chloro (Cl), on the aromatic ring tends to enhance antibacterial activity. This is

likely due to an increase in the lipophilicity of the compounds, facilitating their passage

through the bacterial cell membrane.
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Lipophilicity: A crucial factor for antimicrobial activity appears to be the overall lipophilicity of

the molecule. More lipophilic compounds generally exhibit better activity.

Nature of the Hydrazone Moiety: The -C(O)NHN=CH- moiety is considered a key

pharmacophore for the biological activity of these compounds.[1]

Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected

nicotinic acid hydrazide analogs against various microbial strains.
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Compound ID

R-Group
(Substituent
on
Aldehyde/Keto
ne)

Test Organism MIC (µg/mL) Reference

3a

2,4-

dichlorobenzalde

hyde

Pseudomonas

aeruginosa
0.220 [2]

3e

4-

nitrobenzaldehyd

e

Pseudomonas

aeruginosa
0.195 [2]

NC 3

2-hydroxy-3-

methoxybenzald

ehyde

Pseudomonas

aeruginosa
0.016 mM [3]

NC 3
Klebsiella

pneumoniae
0.016 mM [3]

NC 5

2-hydroxy-5-

bromobenzaldeh

yde

Staphylococcus

aureus
0.03 mM [3]

NC 5
Enterococcus

faecalis
0.03 mM [3]

NC 4

2-hydroxy-5-

chlorobenzaldeh

yde

Candida albicans < 1 mM [3]

Experimental Protocol: Broth Microdilution Method
The in vitro antimicrobial activity of the synthesized compounds is commonly determined using

the broth microdilution method as recommended by the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).[3]

Workflow for Broth Microdilution Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25454271/
https://pubmed.ncbi.nlm.nih.gov/25454271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare stock solutions of test compounds (e.g., in DMSO)

Perform serial two-fold dilutions of compounds in microtiter plates Prepare standardized microbial inoculum (e.g., 0.5 McFarland)

Inoculate each well with the microbial suspension

Incubate plates at 37°C for 24 hours

Determine MIC by visual inspection or spectrophotometry (OD measurement)

Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth

microdilution method.

Detailed Steps:

Preparation of Test Compounds: Stock solutions of the nicotinic acid hydrazide analogs are

prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates.

A standardized inoculum is prepared to a turbidity equivalent to 0.5 McFarland standard.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The microtiter plates are incubated at 37°C for 24 hours.

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism. This can be determined by visual

inspection or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Antitubercular Activity
Nicotinic acid hydrazide is structurally related to isoniazid, a first-line antitubercular drug. This

has prompted extensive research into its analogs as potential novel anti-tuberculosis agents.

Structure-Activity Relationship Summary
The antitubercular activity of nicotinic acid hydrazide derivatives is highly dependent on their

structural features, particularly their lipophilicity.

Lipophilicity: Increased lipophilicity is a crucial factor for enhancing antimycobacterial activity.

This is often achieved by introducing lipophilic groups.[4][5]

Isatin Moiety: The incorporation of an isatin moiety, especially with halogen substituents, has

been shown to remarkably increase the activity against Mycobacterium tuberculosis.[4][5]

The order of activity for substitutions on the isatin ring is often Br > Cl > H.[4][6]

Aryl Substituents: The presence of different aryl groups at the 6-position of the nicotinic acid

ring also influences activity.[4][5]

Quantitative Data: Antitubercular Activity
The following table presents the MIC values of various nicotinic acid hydrazide analogs against

Mycobacterium tuberculosis.
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Compound ID Series
R-Group /
Modification

MIC (µg/mL) Reference

8c Isatin hydrazide 5-Bromo-isatin 6.25 [4][5]

8b Isatin hydrazide 5-Chloro-isatin 12.5 [4][5]

8a Isatin hydrazide
Unsubstituted

isatin
25 [4][5]

4a

6-aryl-2-

methylnicotinohy

drazide

4-Fluorophenyl 25 [4]

4b

6-aryl-2-

methylnicotinohy

drazide

4-Chlorophenyl 25 [4]

4f

6-aryl-2-

methylnicotinohy

drazide

4-Bromophenyl 25 [4]

7d

N'-arylidene-6-

(4-

bromophenyl)-2-

methylnicotinohy

drazide

4-

Chlorobenzyliden

e

100 [4][6]

7f

N'-arylidene-6-

(4-

bromophenyl)-2-

methylnicotinohy

drazide

4-

Nitrobenzylidene
100 [4][6]

Experimental Protocol: Microplate Alamar Blue Assay
(MABA)
The in vitro antitubercular activity is frequently evaluated using the Microplate Alamar Blue

Assay (MABA).[4]
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Logical Flow of Structure-Activity Relationship for Antitubercular Activity

Nicotinic Acid Hydrazide Core

Introduce Isatin Moiety

Substitute Isatin Ring Increase Lipophilicity

Enhanced Antitubercular Activity

 (Br > Cl > H)

Click to download full resolution via product page

Caption: Logical relationship of structural modifications leading to enhanced antitubercular

activity.

Detailed Steps:

Preparation of Compounds and Inoculum: Stock solutions of the test compounds are

prepared. A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in an appropriate

medium.

Assay Setup: The assay is performed in a 96-well microtiter plate. The outer wells are filled

with sterile water to prevent evaporation. The test compounds are serially diluted in the inner

wells.

Inoculation: Each well is inoculated with the mycobacterial suspension.

Incubation: The plates are incubated at 37°C for a specified period (e.g., 5-7 days).
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Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

Re-incubation: The plates are re-incubated for 24 hours.

Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC is

determined as the lowest concentration of the compound that prevents this color change.

Anti-inflammatory Activity
Certain derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties.

Structure-Activity Relationship Summary
The anti-inflammatory activity of these analogs is influenced by the nature of the linker and

substituents.

Linker Type: Compounds with a para-aminophenol linker have shown a wider range of anti-

inflammatory potency compared to those with a meta-aminophenol linker.[7]

Acyl Group: The presence and nature of an acyl group can modulate the activity. For

instance, a butyryl group on the para-aminophenol linker resulted in potent activity.[7]

Quantitative Data: Anti-inflammatory Activity
The following table shows the half-maximal inhibitory concentration (IC50) values for the

inhibition of reactive oxygen species (ROS) production, a measure of anti-inflammatory activity.
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Compound ID Linker Type
R-Group (Acyl
Chain)

IC50 (µg/mL) Reference

5
meta-

aminophenol
- 1.42 ± 0.1 [7]

8b
para-

aminophenol
Butyryl 3.7 ± 1.7 [7]

6
para-

aminophenol
- 8.6 ± 0.5 [7]

Ibuprofen

(Standard)
- - 11.2 ± 1.9 [7]

8a
para-

aminophenol
Acetyl 19.6 ± 3.4 [7]

Experimental Protocol: In Vitro Anti-inflammatory Assay
(ROS Inhibition)
The inhibitory effect of the compounds on the production of reactive oxygen species (ROS) by

human blood cells is a common in vitro method to assess anti-inflammatory potential.[7]

Experimental Workflow for ROS Inhibition Assay
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Isolate human whole blood or specific immune cells

Incubate cells with compounds and a chemiluminescence probe (e.g., luminol)

Prepare dilutions of test compounds

Stimulate ROS production (e.g., with zymosan)

Measure chemiluminescence using a luminometer

Calculate % inhibition and IC50 values

Click to download full resolution via product page

Caption: Experimental workflow for measuring the inhibition of reactive oxygen species (ROS)

production.

Detailed Steps:

Cell Preparation: Freshly drawn human whole blood or isolated immune cells (e.g.,

neutrophils) are used.

Compound Preparation: Serial dilutions of the test compounds are prepared.

Assay Mixture: The cells, test compounds, and a chemiluminescence probe (e.g., luminol)

are mixed in a 96-well plate.

Stimulation: ROS production is stimulated by adding an agent like opsonized zymosan.
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Measurement: The chemiluminescence is measured immediately and continuously for a set

period using a luminometer.

Data Analysis: The percentage of inhibition of ROS production is calculated for each

compound concentration, and the IC50 value is determined.

Vasorelaxant Activity
Derivatives of nicotinic acid have also been investigated for their ability to induce

vasorelaxation.

Structure-Activity Relationship Summary
The vasorelaxant effects of thionicotinic acid analogs are mediated, at least in part, by

endothelium-derived factors.

Endothelium-Dependence: The vasorelaxant activity is significantly reduced or abolished in

the absence of a functional endothelium, indicating a reliance on endothelium-derived

relaxing factors like nitric oxide (NO) and prostacyclin.[1]

Functional Groups: The presence of a carboxylic acid group in 2-(1-adamantylthio)nicotinic

acid appears to contribute to a more potent vasorelaxant effect compared to its amide or

nitrile analogs.

Quantitative Data: Vasorelaxant Activity
The following table summarizes the maximal relaxation (Rmax) and the effective concentration

for 50% relaxation (EC50) of thionicotinic acid analogs on rat thoracic aorta.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6257051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Rmax (%) EC50 (nM) Reference

2-(1-

adamantylthio)nicotini

c acid

78.7 21.3 [1]

2-(1-

adamantylthio)nicotina

mide

77.7 - [1]

Acetylcholine

(Control)
- - [1]

Experimental Protocol: Ex Vivo Vasorelaxation Assay
The vasorelaxant activity is typically assessed using isolated arterial rings, such as the rat

thoracic aorta.

Mechanism of Endothelium-Dependent Vasorelaxation
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Thionicotinic Acid Analog

Endothelial Cell
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Caption: Simplified signaling pathway of endothelium-dependent vasorelaxation induced by

thionicotinic acid analogs.

Detailed Steps:

Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings.

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt

solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent, such as

phenylephrine.
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Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the

test compound are added to the organ bath.

Measurement of Relaxation: The changes in tension are recorded using an isometric force

transducer.

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted

tension, and dose-response curves are constructed to determine Rmax and EC50 values. To

investigate the mechanism, experiments can be repeated in the presence of inhibitors like L-

NAME (an NO synthase inhibitor) or indomethacin (a cyclooxygenase inhibitor), or in

endothelium-denuded rings.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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